

Fenfangjine G (Tetrandrine): Applications in Anti-Inflammatory Research

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Compound of Interest

Compound Name: Fenfangjine G

Cat. No.: B15588290

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

While "**Fenfangjine G**" is not a standard scientific term, it is likely a reference to compounds derived from the plant *Stephania tetrandra*, commonly known as "Han Fang Ji" in traditional Chinese medicine. The primary active alkaloid in this plant with significant anti-inflammatory properties is tetrandrine. This document provides detailed application notes and protocols for researchers investigating the anti-inflammatory effects of tetrandrine.

Tetrandrine, a bisbenzylisoquinoline alkaloid, has demonstrated potent anti-inflammatory effects in a variety of in vitro and in vivo models.^[1] Its therapeutic potential has been explored in conditions such as rheumatoid arthritis, inflammatory lung diseases, and neuroinflammation.^{[2][3][4]} The anti-inflammatory actions of tetrandrine are attributed to its ability to modulate key signaling pathways involved in the inflammatory response, including the NF- κ B, MAPK, and NLRP3 inflammasome pathways.^{[5][6][7][8]}

Data Presentation

In Vitro Anti-Inflammatory Activity of Tetrandrine

Cell Line	Inflammatory Stimulus	Analyte	Concentration of Tetradrine	% Inhibition / Effect	Reference
Rat Alveolar Macrophages	LPS, PMA, Silica	NF-κB Activation	Dose-dependent	Inhibition of NF-κB activation and dependent gene expression. [9]	[9]
Human Peripheral Blood T cells	Various stimuli	NF-κB DNA-binding	Equal molar concentrations to methotrexate	As strong as methotrexate in suppressing CD28-costimulated NF-κB activities.[7]	[7]
Murine Macrophages (RAW 264.7)	LPS	IL-1β, TNF-α, IL-6 mRNA	Not specified	Significant inhibition of LPS-regulated mRNA expression by 60.6%, 14.6%, and 55.7% respectively. [10]	[10]
Murine Macrophages (RAW 264.7)	LPS	IL-1β, TNF-α, IL-6 protein	Dose-dependent	Dose-dependently reduced protein expression. [10]	[10]

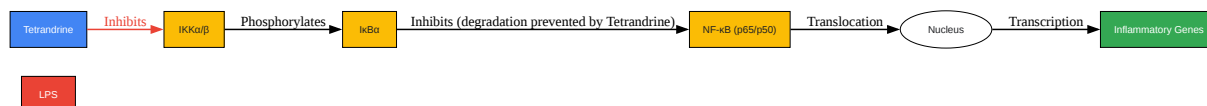
HaCaT cells	IL-22	Proliferation	Dose-dependent	Inhibitory effect on cell proliferation. [11]	[11]
HaCaT cells	IL-22	TNF- α , IL-1 β , IL-6, IL-20, CCL20	Co-incubation	Significantly down-regulated production. [11]	[11]

In Vivo Anti-Inflammatory Activity of Fang-Ji-Huang-Qi-Tang (FJHQT) Extract

Fang-Ji-Huang-Qi-Tang is a traditional Chinese medicine formulation containing Radix Stephania Tetrandra, the source of tetrandrine.

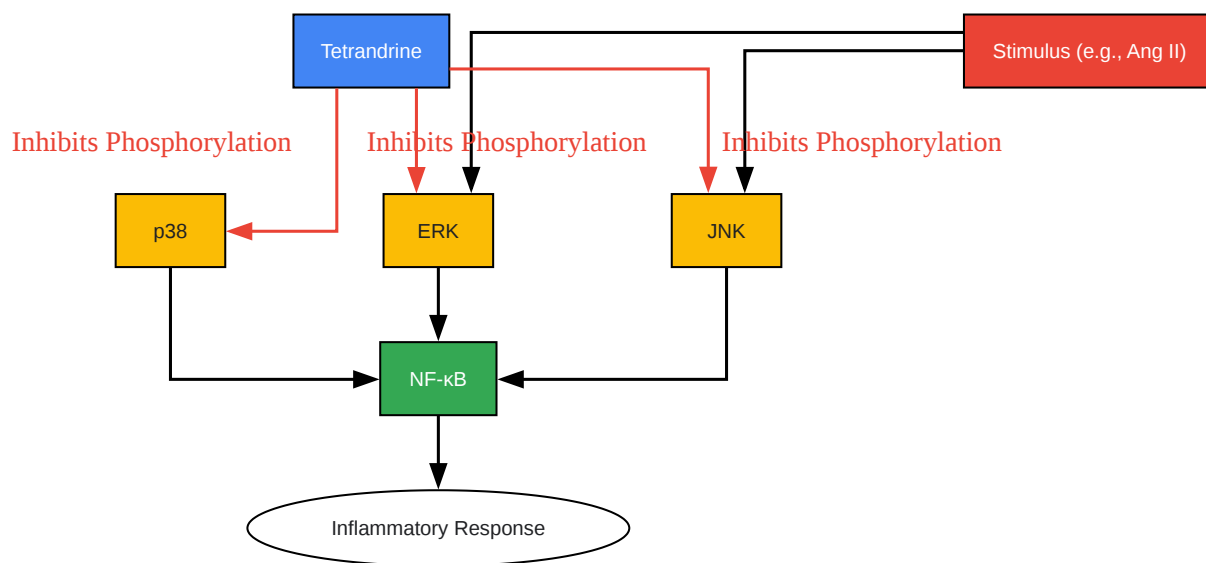
Animal Model	Inflammatory Agent	FJHQT Extract Dose	Effect	Reference
Rats	Carrageenan	50-100 mg/kg	Dose-dependent inhibition of paw edema formation from 4 to 6 hours after injection. [12]	[12]
Mice	Acetic Acid	Not specified	Pronounced and dose-dependent antinociceptive effects.[12]	[12]
Mice	Formalin	Not specified	Pronounced and dose-dependent antinociceptive effects.[12]	[12]

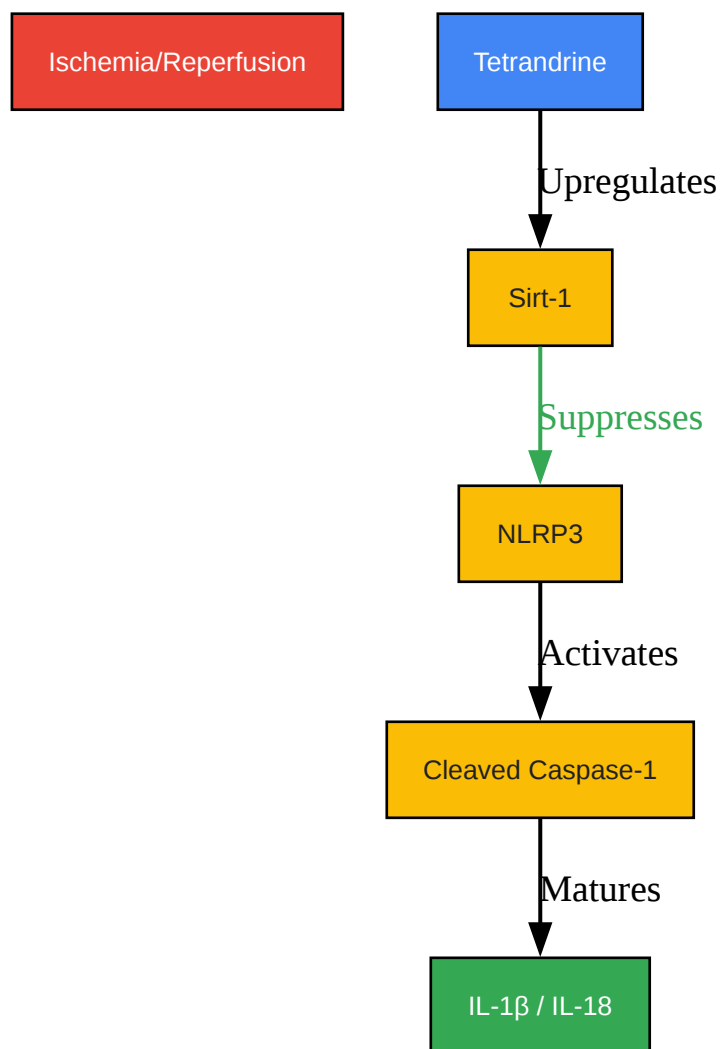
Signaling Pathway Diagrams



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Caption: Inhibition of the NF-κB signaling pathway by tetrandrine.





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